molecular formula C19H15NOS B14400442 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- CAS No. 89813-63-8

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)-

Cat. No.: B14400442
CAS No.: 89813-63-8
M. Wt: 305.4 g/mol
InChI Key: TWVQQNYBVWRJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- is a heterocyclic compound that belongs to the benzothiazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of 2-aminothiophenol with α,β-unsaturated carbonyl compounds: This reaction often requires acidic or basic catalysts and elevated temperatures.

    Condensation reactions: Using naphthylamine derivatives and thiocarbonyl compounds under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch reactors: For controlled synthesis with precise temperature and pressure conditions.

    Continuous flow reactors: For large-scale production with consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzothiazepines.

Scientific Research Applications

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- has various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for conditions like hypertension and anxiety.

    Industry: Use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- involves:

    Molecular Targets: Binding to specific receptors or enzymes.

    Pathways Involved: Modulating signaling pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Benzothiazepine derivatives: Known for their diverse pharmacological activities.

    Dihydrobenzothiazepines: Studied for their potential therapeutic applications.

Uniqueness

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- is unique due to its specific structural features and the presence of the naphthalenyl group, which may confer distinct biological properties.

Properties

CAS No.

89813-63-8

Molecular Formula

C19H15NOS

Molecular Weight

305.4 g/mol

IUPAC Name

2-naphthalen-1-yl-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C19H15NOS/c21-19-12-18(22-17-11-4-3-10-16(17)20-19)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,18H,12H2,(H,20,21)

InChI Key

TWVQQNYBVWRJFX-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2NC1=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.